1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid
Overview
Description
The compound "1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protective group for amines, and the hydroxy and carboxylic acid functionalities present in the molecule suggest its potential use in peptide synthesis or as an intermediate in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. An improved synthesis of a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . Another study describes the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are structurally related to the compound , using L-selectride and the Mitsunobu reaction to obtain different isomers . These methods could potentially be adapted for the synthesis of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid.
Molecular Structure Analysis
The conformation of the piperidine ring in similar compounds has been investigated, revealing that bulky substituents can influence the molecular structure and stability of the molecule . X-ray studies of related compounds have shown that the presence of tert-butyl groups can affect the molecular packing and hydrogen bonding patterns in the crystal structure . These findings are relevant for understanding the molecular structure of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid.
Chemical Reactions Analysis
The reactivity of the piperidine ring and the tert-butoxycarbonyl group has been studied in various contexts. For instance, the addition of tert-butylisonitrile to the carbonyl group of 3-hydroxypiperidin-4-ones has been explored, providing insights into the stereochemistry and potential reaction pathways for similar compounds . The Boc group itself is known for its stability under certain conditions and its selective cleavage under others, as demonstrated in the synthesis of peptide alpha-carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid can be inferred from related compounds. The presence of hydroxyl and carboxylic acid groups suggests that the compound is likely to exhibit hydrogen bonding, which can influence its solubility and crystallization behavior. The steric bulk of the tert-butyl group may also affect the compound's physical properties, such as melting point and solubility in organic solvents .
Scientific Research Applications
Application 1: Dipeptide Synthesis
- Summary of the Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .
- Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes .
Application 2: Deprotection of Boc Amino Acids and Peptides
- Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
- Methods of Application : The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 hours depending on the substrate .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-4-11(16,5-7-12)8(13)14/h16H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWCMYNTGFJVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646538 | |
Record name | 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | |
CAS RN |
495414-64-7 | |
Record name | 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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